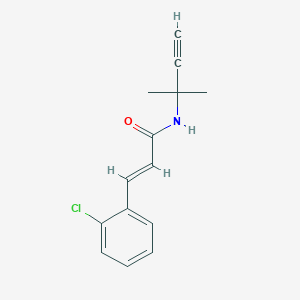

![molecular formula C24H32N2O3 B5568813 9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)

9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves multistep chemical reactions that may include Michael addition, Claisen condensation, and spirocyclization processes. A practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones involves the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of various substituents (Yang et al., 2008). Similarly, the annulation of primary amines to diazaspirocycles utilizing alpha-methyl benzyl resin has been reported, highlighting the importance of microwave-assisted solid-phase synthesis in the creation of these molecules (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a unique spirocyclic framework that incorporates two nitrogen atoms within the cycle. This structure has been elucidated using various spectroscopic methods, including X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For instance, crystal X-ray diffraction guided NMR analysis has been used to elucidate the stereoscopic structures of certain diazaspiro[5.5]undecanes (Sun et al., 2010).

Aplicaciones Científicas De Investigación

Antihypertensive Activity

One significant area of research involves the synthesis and evaluation of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive properties. These compounds have been prepared for screening against spontaneously hypertensive rats, with some demonstrating potent antihypertensive effects through mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Synthesis Methodologies

Research has also focused on developing efficient synthesis methods for nitrogen-containing spiro heterocycles, such as the catalyst-free synthesis via double Michael addition reactions. These methodologies enable the creation of diazaspiro[5.5]undecane derivatives, showcasing the compound's versatility in chemical synthesis (Aggarwal et al., 2014).

Chemical Stability and Pharmaceutical Applications

Another area of application is the preparation and evaluation of salts of antihypertensive agents to achieve slow release, which is crucial for developing effective pharmaceutical formulations. This research aims to optimize the therapeutic efficacy and stability of the compounds through salt formation (Benjamin & Lin, 1985).

Bioactivity and Synthesis

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds have been reviewed, highlighting their potential in treating a wide range of disorders, including obesity, pain, and cardiovascular diseases. This demonstrates the therapeutic potential of spirocyclic compounds in drug development (Blanco‐Ania et al., 2017).

Material Science Applications

In the field of material science, spiro compounds have been used as stabilizers in polymers, enhancing their durability and resistance to degradation. This application underscores the importance of spirocyclic compounds in developing advanced materials with improved performance (Yachigo et al., 1992).

Propiedades

IUPAC Name |

9-[[4-(3-hydroxyprop-1-ynyl)phenyl]methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3/c27-15-1-3-20-5-7-21(8-6-20)17-25-13-11-24(12-14-25)10-9-23(28)26(19-24)18-22-4-2-16-29-22/h5-8,22,27H,2,4,9-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOWXLKXDHYNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC=C(C=C4)C#CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)